molecular formula C12H13F6N3O5 B11490342 Propanoic acid, 3,3,3-trifluoro-2-[[[(5-methyl-3-isoxazolyl)amino]carbonyl]amino]-2-(2,2,2-trifluoroethoxy)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[[(5-methyl-3-isoxazolyl)amino]carbonyl]amino]-2-(2,2,2-trifluoroethoxy)-, ethyl ester

Cat. No.: B11490342
M. Wt: 393.24 g/mol
InChI Key: CISRTTKDDOSMJF-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms, an oxazole ring, and a carbamoyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, including the formation of the oxazole ring, introduction of the trifluoroethoxy group, and the final coupling with the ethyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-{[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C12H13F6N3O5

Molecular Weight

393.24 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate

InChI

InChI=1S/C12H13F6N3O5/c1-3-24-8(22)11(12(16,17)18,25-5-10(13,14)15)20-9(23)19-7-4-6(2)26-21-7/h4H,3,5H2,1-2H3,(H2,19,20,21,23)

InChI Key

CISRTTKDDOSMJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NOC(=C1)C)OCC(F)(F)F

Origin of Product

United States

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